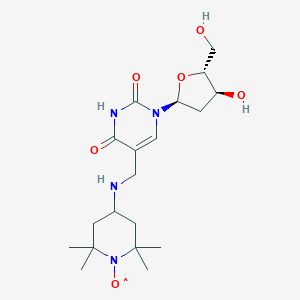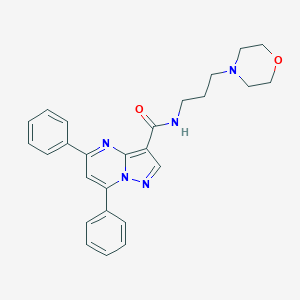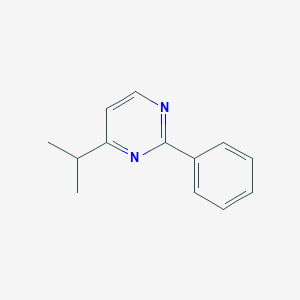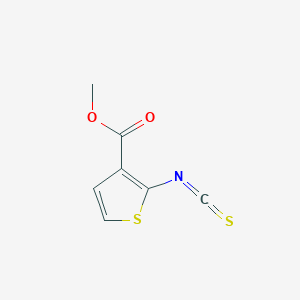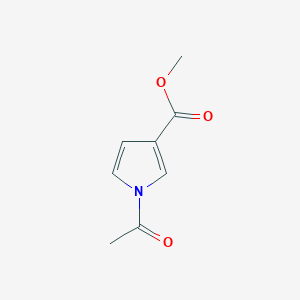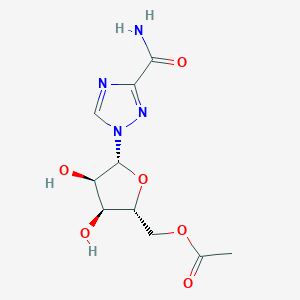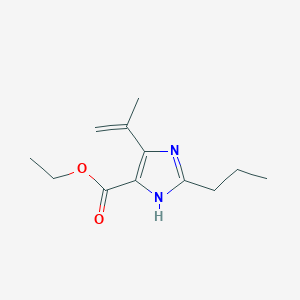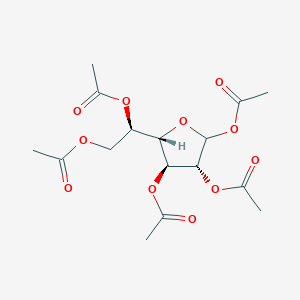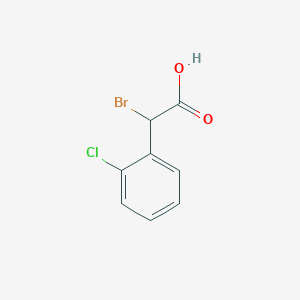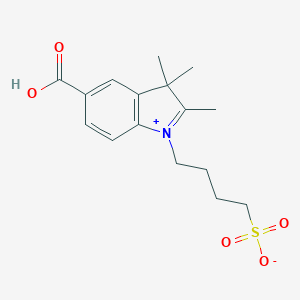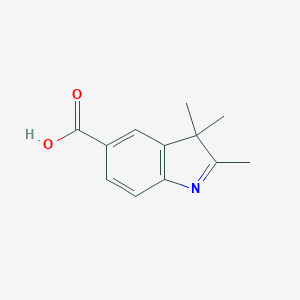
2-巯基苯并噻唑基-(Z)-(2-氨基噻唑-4-基)-2-(叔丁氧羰基)异丙氧基亚氨基乙酸酯
描述
Synthesis Analysis
The synthesis of compounds related to 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate involves the esterification of amino-thiadiazolyl or amino-thiazolyl compounds with 2-mercaptobenzothiazole. In one study, the esterification of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetamide with 2-mercaptobenzothiazole was performed using piperidine and triethylamine as a catalyst, yielding a product at approximately 76% . Another synthesis approach involved the condensation of (Z)-2-(2-aminothiazol-4-yl)2-(tert.-butyoxycarbonylprop-2-oxyimino) acetic acid with triethyl phosphate as a more cost-effective alternative to triphenylphosphine, achieving an 86.8% yield under optimized conditions .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a thiazolyl or thiadiazolyl moiety linked to a methoxyiminoacetic acid or propoxyiminoacetic acid derivative. The presence of the tert-butoxycarbonyl group suggests that these molecules are protected forms of amino acids, which can be deprotected under certain conditions to yield the free amino acid .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are esterification and condensation reactions. Esterification is used to link the thiazolyl or thiadiazolyl moiety to the benzothiazolyl group, while condensation is employed to introduce the isopropoxyimino group. The use of triethylamine and triethyl phosphate indicates that these reactions may proceed through a nucleophilic substitution mechanism .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate are not detailed in the provided papers, we can infer that the compound is likely to be a solid at room temperature, given the structural similarities to other thiazole derivatives. The presence of the tert-butoxycarbonyl group suggests that the compound is likely to be stable under basic conditions but may be deprotected under acidic conditions to yield the free amino acid. The yield of the reactions indicates that the synthesis methods are relatively efficient and may be suitable for large-scale production .
科学研究应用
农业中的生物降解
2-巯基苯并噻唑基-(Z)-(2-氨基噻唑-4-基)-2-(叔丁氧羰基)异丙氧基亚氨基乙酸酯作为商品级杀虫剂中的补充添加剂,其作用已得到研究。Ghosh 和 Rokade (2011) 的研究表明,它被 Pseudomonas desmolyticum 生物降解,表明了其在农业环境中的潜在影响和降解效率。他们发现葡萄糖和乳糖增强了其降解,这对土壤肥力和植物生长具有重要意义,特别是在高粱、小麦和水稻等作物中 (Ghosh & Rokade, 2011).
药物合成中的杂质分析
在制药行业,特别是在头孢他啶等抗生素的合成中,2-巯基苯并噻唑基化合物中杂质的存在是一个关键问题。Ku (2015) 通过分析头孢他啶合成过程中产生的杂质,探讨了这一点,确定了化合物中一种与甲醇溶剂相互作用相关的未知杂质。该研究对于确保药品的纯度和功效至关重要 (Ku, 2015).
合成方法
合成 2-巯基苯并噻唑基化合物变体的先进方法一直是研究的重点。例如,Yu-huan (2009) 报道了在特定条件下相关化合物的优化合成,为化工生产中的更高效、更具成本效益的生产工艺做出了贡献 (Wang Yu-huan, 2009).
用于治疗应用的酶抑制
Gulcin 等人 (2017) 探讨了含氮和硫化合物的潜力,包括 2-巯基苯并噻唑基的衍生物,作为乙酰胆碱酯酶和碳酸酐酶等酶的抑制剂。此类研究为治疗与酶功能障碍或过度活跃相关的疾病开辟了治疗应用途径 (Gulcin 等,2017).
属性
IUPAC Name |
tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S3/c1-19(2,3)27-16(26)20(4,5)28-24-14(12-10-29-17(21)22-12)15(25)31-18-23-11-8-6-7-9-13(11)30-18/h6-10H,1-5H3,(H2,21,22)/b24-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZJVHXVCSKDKB-OYKKKHCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=O)SC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301104852 | |
| Record name | 1,1-Dimethylethyl 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate | |
CAS RN |
89604-92-2 | |
| Record name | 1,1-Dimethylethyl 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89604-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089604922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethylethyl 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate?
A1: 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate is a complex organic compound often used in the synthesis of cephalosporin antibiotics. While its exact spectroscopic data might vary depending on the synthesis method and purity, its molecular formula is C21H26N4O5S3 and its molecular weight is 510.65 g/mol. [, , ]
Q2: Can you describe a synthetic method for 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate and its advantages?
A2: A recent method involves reacting ethyl 2-(2-aminothiazole-4-yl)-2-(1-tert-butoxycarbonyl-1-methylethoxyimino)acetate with 2,2'-dibenzothiazole disulfide in a mixture of benzene and acetonitrile. Aniline and 2-methylpyridine are added, followed by triphenyl phosphite. After the reaction, the crude product is purified with methanol. This method boasts a high yield (over 94%) and excellent purity (over 99%). []
Q3: How is 2-Mercaptobenzothiazolyl methacrylate (MBTM) synthesized and what are its polymerization characteristics?
A3: MBTM is synthesized by reacting 2-Mercaptobenzothiazole with methacrylyl chloride in tetrahydrofuran at -18°C. It polymerizes via a radical mechanism in the presence of initiators like 2,2′-azobisisobutyronitrile (AIBN) or n-BuLi, or under UV light. []
Q4: What is the role of zinc butyrate in the reaction of diphenylmethane, sulfur, and 2-Mercaptobenzothiazole?
A4: Zinc butyrate plays a crucial role as an accelerator in vulcanization reactions involving diphenylmethane (a model for rubber hydrocarbon), sulfur, and 2-Mercaptobenzothiazole (MBT). [] While the specific mechanism requires further investigation, industrial experience indicates that zinc oxide or zinc soap significantly enhances the efficiency of thiazole-type accelerators like MBT. []
Q5: How are 2-mercaptobenzothiazolyl-based borate ligands synthesized and what is their significance in coordination chemistry?
A5: These ligands are typically synthesized by reacting a borohydride source, like NaBH4, with the desired 2-mercaptobenzothiazole derivative. They act as soft scorpionates, effectively stabilizing metal carbonyl complexes, particularly those of technetium and rhenium. [, ]
Q6: How do 2-mercaptobenzothiazolyl-based borate ligands coordinate to metal centers?
A6: Interestingly, these ligands exhibit a unique coordination mode. They bind to the metal center through a κ3-H, H', S fashion, meaning one sulfur atom and two agostic hydrogen atoms are involved in the coordination. This unusual binding motif has been confirmed by X-ray crystallography in several complexes. [, ]
Q7: What are the potential applications of 2-mercaptobenzothiazolyl-based metal complexes in radiopharmaceuticals?
A7: Due to their small size, lipophilicity, and ability to incorporate bioactive molecules, these complexes show promise as radiopharmaceutical agents. Notably, they can be functionalized with targeting moieties, such as serotonergic ligands, enabling their use in the development of CNS receptor ligand radiopharmaceuticals. []
Q8: How does the structure of 2-Mercaptobenzothiazolyl derivatives impact their antimicrobial activity?
A8: While specific structure-activity relationship (SAR) data requires further investigation, studies on 2-(arylidenylamino)-5-[(2-benzothiazolylthio)methyl]-1,3,4-thiadiazoles and 1-[5'-{(2-benzothiazolyl-thio)methyl}-1,3,4.thiadiazol-2'-yl]-4-substituted-3-chloro-2-oxoazetidines have shown promising antibacterial and antifungal properties, indicating the potential of modifying the 2-Mercaptobenzothiazolyl scaffold for enhanced activity. []
Q9: Can you provide examples of analytical techniques used to characterize and quantify 2-Mercaptobenzothiazolyl and its derivatives?
A9: Common techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray crystallography. These methods help elucidate structures, determine purity, and analyze reaction mixtures containing these compounds. [, , , ]
Q10: Have there been studies on the biodegradation of 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate?
A10: Yes, research has explored the biodegradation of this compound using specific bacterial strains like Pseudomonas desmolyticum NCIM 2112. This line of research is crucial for understanding the environmental fate and potential impact of this compound. []
Q11: What is the significance of studying the reactivity of 2-mercaptobenzothiazolyl-based ligands with various metal complexes?
A11: Investigating the reactivity of these ligands with different metal centers, such as ruthenium, iridium, and rhodium, provides valuable insights into their coordination chemistry and potential applications in catalysis. [, , ] By understanding the factors that govern their interactions with metal ions, researchers can develop new catalysts with tailored properties for specific chemical transformations.
Q12: What are the potential environmental impacts of 2-Mercaptobenzothiazolyl and its derivatives?
A12: While specific data on the ecotoxicological effects of all derivatives is limited, research on the biodegradation of 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate highlights the importance of understanding the environmental fate of these compounds. [] Further research is needed to assess their persistence, bioaccumulation potential, and effects on various organisms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



